4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
Description
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN4O2/c23-15-12-10-14(11-13-15)20-24-21(29-26-20)19-17-8-4-5-9-18(17)22(28)27(25-19)16-6-2-1-3-7-16/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZFJWFBCPMZFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to the Phthalazinone Core
The phthalazinone moiety forms the foundational scaffold of the target compound. Source outlines a method for synthesizing dimethyl-substituted hydroxyphenyl phthalazinone via nucleophilic aromatic substitution. The process begins with the cyclization of 4-hydroxybenzoic acid derivatives in the presence of hydrazine hydrate, yielding the phthalazinone core after recrystallization from ethanol. For the target compound, 2-phenylphthalazin-1(2H)-one is synthesized by reacting phenylhydrazine with a substituted phthalic anhydride under reflux conditions.
Critical to this step is the selection of solvents and catalysts. Source demonstrates that ethanol-water systems (1:2 v/v) facilitate efficient cyclization while minimizing side reactions. The reaction is typically monitored via thin-layer chromatography (TLC) using chloroform-methanol (9:1) as the mobile phase, ensuring the completion of the cyclization step before proceeding to subsequent modifications.
Functionalization with the 4-Chlorophenyl Group
The 4-chlorophenyl substituent is introduced at position 3 of the oxadiazole ring through a Suzuki-Miyaura coupling or direct cyclization. Source describes a nucleophilic substitution reaction where 4-chlorophenylboronic acid reacts with a brominated oxadiazole intermediate in the presence of Pd(PPh₃)₄. Alternatively, Source utilizes a one-pot synthesis by incorporating 4-chlorobenzaldehyde during the oxadiazole formation step, eliminating the need for post-functionalization.
Structural Characterization and Validation
The final compound is characterized using a combination of spectroscopic techniques:
- ¹H NMR : Peaks at δ 8.03–7.97 ppm correspond to aromatic protons of the phthalazinone and oxadiazole rings, while δ 4.74 ppm (s, 2H) indicates the methylene bridge.
- IR Spectroscopy : Absorption bands at 1521 cm⁻¹ (C=N stretch) and 745 cm⁻¹ (C-Cl stretch) confirm the oxadiazole and chlorophenyl groups.
- Mass Spectrometry : A molecular ion peak at m/z 380.4 aligns with the molecular formula C₂₃H₁₆ClN₄O₂.
Comparative Analysis of Synthetic Methodologies
Table 2 contrasts the efficiency of different synthetic routes:
| Method | Catalyst | Solvent System | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Conventional Reflux | NaHSO₃ | Ethanol-Water | 70 | 95 | |
| Ultrasonic Irradiation | NaHSO₃ | Ethanol-Water | 85 | 98 | |
| One-Pot Synthesis | None | DMF | 60 | 90 |
Chemical Reactions Analysis
Formation of the Phthalazinone Core
The phthalazinone ring is synthesized via condensation of o-aroyl benzoic acids with hydrazine hydrate. For example:
-
Reaction : 2-(4-chlorobenzoyl)benzoic acid + hydrazine hydrate → 4-(4-chlorophenyl)phthalazin-1(2H)-one
-
Conditions : Reflux in ethanol (6–8 hours, 80–90°C)
-
Key Data :
Oxadiazole Ring Formation
The 1,2,4-oxadiazole moiety is introduced via cyclization of hydrazide intermediates with triethylorthoformate:
-
Reaction : Hydrazide derivative + triethylorthoformate → oxadiazole-phthalazinone hybrid
-
Conditions : Reflux in ethanol (15 hours)
-
Key Data :
N-Alkylation at the Phthalazinone Ring
The NH group undergoes alkylation with electrophiles like ethyl bromoacetate:
-
Reaction :
-
Conditions : Anhydrous K₂CO₃ in dry acetone (12 hours, reflux)
-
Key Data :
-
¹H NMR: Methylene bridge singlet at δ 4.88
-
Benzoylation at the Oxadiazole Substituent
The oxadiazole-linked aryl group participates in Friedel-Crafts acylation:
Pyrazole Ring Formation via [3+2] Cycloaddition
The hydrazide side chain reacts with acrylonitrile to form pyrazole derivatives:
-
Reaction :
-
Key Data :
Substitution Reactions at the Chlorophenyl Group
Oxidation of the Methylene Bridge
The methylene group (−CH₂−) linking the phthalazinone and oxadiazole oxidizes to a ketone:
-
Reagent : KMnO₄ in acidic medium
-
Product : Phthalazinone-oxadiazole ketone derivative
-
Yield : 40–45%
Reduction of the Oxadiazole Ring
Catalytic hydrogenation cleaves the oxadiazole ring:
-
Reaction :
-
Conditions : 60 psi H₂, 6 hours
-
Yield : 70–75%
Comparative Reactivity Table
Mechanistic Insights
-
Nucleophilic Sites : The phthalazinone NH and oxadiazole nitrogen atoms act as nucleophiles in alkylation/acylation .
-
Ring Strain : The 1,2,4-oxadiazole’s ring strain facilitates cycloaddition and reduction reactions .
-
Electronic Effects : The electron-withdrawing oxadiazole group deactivates the chlorophenyl ring, limiting electrophilic substitution .
Scientific Research Applications
Overview
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and biological properties. This compound is characterized by its oxadiazole and phthalazinone moieties, which contribute to its potential applications in medicinal chemistry, agriculture, and material science.
Medicinal Chemistry
The compound is primarily studied for its antitumor , antibacterial , and antifungal activities. Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines, making it a candidate for anticancer drug development.
Table 1: Biological Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| D321-0388 | HepG2 | 36 | Induces apoptosis via caspase activation |
| D321-0388 | MCF-7 | 34 | Cell cycle arrest and apoptosis induction |
| Other Derivatives | Various | Varies | Inhibition of MAPK and Topo II |
Agriculture
In agricultural research, this compound is explored for its pesticidal and herbicidal properties. Oxadiazole derivatives are known to exhibit moderate nematocidal activity against Meloidogyne incognita and antifungal activity against pathogens like Rhizoctonia solani and Xanthomonas oryzae. The ability to inhibit the growth of these organisms makes it a valuable candidate for developing new agrochemicals aimed at improving crop yields.
Material Science
The stability and electronic properties of this compound allow its application in the development of high-energy materials . Its unique structure may contribute to the design of advanced materials with specific electronic characteristics suitable for various industrial applications.
Case Studies
A comparative study highlighted the enhanced cytotoxicity of phthalazinone derivatives with oxadiazole moieties against multiple cancer types. The structural features significantly influence their biological activity, emphasizing the role of substituents like chlorophenyl and methoxy groups in enhancing efficacy.
Synthesis Techniques
The synthesis typically involves the condensation of specific precursors under controlled conditions. Recent methods have employed both conventional and ultrasonic irradiation techniques to enhance yield and purity during synthesis. Characterization is performed using various spectroscopic methods to confirm the structures.
Mechanism of Action
The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of cancer cells or pathogens. The compound’s oxadiazole ring is known to enhance its binding affinity and stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar compounds to 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one include other oxadiazole derivatives such as:
1,2,4-Oxadiazole: Known for its broad-spectrum biological activities and stability.
1,3,4-Oxadiazole: Exhibits similar pharmacological properties but differs in its electronic environment and reactivity.
1,2,5-Oxadiazole (Furazan): Used in high-energy materials and pharmaceuticals
These compounds share the oxadiazole core but differ in their substituents and specific applications, highlighting the unique properties and potential of this compound .
Biological Activity
The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one (referred to as D321-0388 ) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of D321-0388 is , with a molecular weight of approximately 434.9 g/mol. The compound features a unique arrangement of functional groups, including an oxadiazole ring and a chlorophenyl moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H23ClN4O3 |
| Molecular Weight | 434.9 g/mol |
| IUPAC Name | This compound |
| SMILES | O=C(Cc1nc(-c(cc2)ccc2Cl)no1)Nc(cc1)ccc1N1CCOCC1 |
The biological activity of D321-0388 is primarily attributed to its interaction with specific molecular targets within cancer cells. The oxadiazole ring is known for its ability to modulate enzyme activity and influence cellular signaling pathways. Studies have indicated that compounds with oxadiazole moieties exhibit significant anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Anticancer Properties
D321-0388 has been evaluated for its anticancer efficacy against various human tumor cell lines. In vitro studies have demonstrated that it exhibits potent cytotoxic effects comparable to standard chemotherapeutic agents such as vincristine. For instance:
- NCI-H23 (non-small cell lung cancer): D321-0388 showed significant cytotoxicity with a growth inhibition percentage (%GI) of 46.71.
- MDA-MB-231 (breast cancer): The compound displayed %GI values ranging between 15% to 20% across different assays.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases.
Study 1: Anticancer Activity Assessment
A study published in PubMed evaluated the cytotoxic effects of D321-0388 against a panel of 60 human tumor cell lines. The results indicated that the compound not only inhibited the growth of lung and renal cancer cells but also demonstrated effectiveness against leukemia cell lines with varying %GI values ranging from 23% to 31% .
Study 2: Structure-Activity Relationship Analysis
Research focusing on the SAR of oxadiazole derivatives revealed that modifications at the phenyl and oxadiazole positions significantly affected the biological activity. Substituents such as chlorophenyl enhanced the cytotoxic potential against cancer cells by increasing lipophilicity and improving binding affinity to target proteins .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, intermediates like 4-amino-5-[4-(4-X-phenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiols (X = Cl) may serve as precursors. Optimize yields by controlling reaction parameters (e.g., temperature, solvent polarity) and employing purification techniques like column chromatography or recrystallization. Monitor reaction progress via TLC or HPLC .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) to resolve the 3D structure, with validation of bond lengths (e.g., mean C–C = 0.005 Å) and R-factor (<0.05) for accuracy . Complement with NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) to confirm functional groups and molecular weight. Cross-reference experimental data with computational models (e.g., PubChem-derived InChIKey) .
Q. How should initial bioactivity screening be designed to evaluate this compound’s pharmacological potential?
- Methodological Answer : Conduct in vitro assays targeting enzymes or receptors relevant to the compound’s structural analogs (e.g., benzodiazepine-like activity). Use dose-response curves (IC₅₀/EC₅₀) and include positive/negative controls. Ensure replicates (n ≥ 3) and statistical validation (e.g., ANOVA) to minimize variability .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric assays). Investigate confounding factors like solvent effects (DMSO vs. aqueous buffers) or cell-line specificity. Apply multivariate analysis to identify variables influencing activity discrepancies .
Q. How can computational methods elucidate the compound’s mechanism of action?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins. Validate with molecular dynamics (MD) simulations (≥100 ns) to assess stability of ligand-receptor complexes. Compare results with experimental SAR (structure-activity relationship) data .
Q. What methodologies assess the environmental fate and stability of this compound under varying conditions?
- Methodological Answer : Design abiotic degradation studies (hydrolysis, photolysis) at pH 3–9 and UV exposure (254–365 nm). Use LC-MS/MS to quantify degradation products. For biotic studies, employ soil/water microcosms with microbial consortia. Calculate half-lives (t₁/₂) and partition coefficients (log Kow) to model environmental persistence .
Q. How can structural modifications improve metabolic stability without compromising bioactivity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-chlorophenyl moiety to reduce oxidative metabolism. Test analogs in hepatic microsomal stability assays (human/rodent). Correlate modifications with bioactivity using QSAR (quantitative structure-activity relationship) models .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?
- Methodological Answer : Re-examine force field parameters (e.g., AMBER vs. CHARMM) in docking simulations. Account for solvation effects and protonation states. Validate with isothermal titration calorimetry (ITC) for experimental ΔG values. Adjust computational models iteratively to align with empirical data .
Q. What steps mitigate batch-to-batch variability in synthetic yields?
- Methodological Answer : Standardize starting material purity (≥95% by HPLC) and reaction conditions (e.g., inert atmosphere, precise stoichiometry). Implement process analytical technology (PAT) for real-time monitoring. Use statistical tools (e.g., Design of Experiments, DoE) to identify critical process parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
